1-Benzoxepin-4-ylmethanamine

Medicinal Chemistry Drug-Likeness ADME Prediction

Researchers sourcing benzoxepin building blocks often face limited availability of amine-functionalized scaffolds, hindering rapid SAR exploration. 1-Benzoxepin-4-ylmethanamine (CAS 1421601-52-6) addresses this gap as a nucleophilic heterocyclic core ready for amide bond formation or parallel library synthesis. - Enables direct conjugation to affinity tags or fluorophores for chemical probe development. - Optimized CNS drug-like profile (TPSA 35.25 Ų, logP 1.33) for neuroscience-focused medicinal chemistry. - Commercial availability at 95% purity reduces lead time for analog generation.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 1421601-52-6
Cat. No. B13304227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoxepin-4-ylmethanamine
CAS1421601-52-6
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=CO2)CN
InChIInChI=1S/C11H11NO/c12-8-9-5-6-13-11-4-2-1-3-10(11)7-9/h1-7H,8,12H2
InChIKeyRCGDLPKBOIVXIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoxepin-4-ylmethanamine Chemical and Structural Profile


1-Benzoxepin-4-ylmethanamine (CAS 1421601-52-6), also known as Benzo[b]oxepin-4-ylmethanamine, is a heterocyclic building block belonging to the benzoxepin class, characterized by a fused benzene and oxepine ring system [1]. Its molecular formula is C11H11NO with a molecular weight of 173.21 g/mol, and it features a primary amine substituent at the 4-position of the oxepine ring [2]. This compound is commercially available as a research chemical with typical purity of 95%, and its SMILES notation is NCC1=Cc2ccccc2OC=C1 [2].

1
Benzoxepin scaffold with reactive primary amine for direct derivatization
2
Supports amide coupling, reductive amination, and sulfonamide chemistry
3
Physicochemical profile aligns with CNS drug-like property thresholds
Predicted TPSA and logP values; context-dependent

Limitations of Benzoxepin Analogs for 1-Benzoxepin-4-ylmethanamine


Benzoxepin derivatives exhibit diverse pharmacological profiles depending on their substitution patterns [1]. 1-Benzoxepin-4-ylmethanamine possesses a primary amine group that is absent in simpler benzoxepins like 1-benzoxepin, which lacks any polar functional group . This amine moiety dramatically alters the compound's physicochemical properties—such as logP, topological polar surface area (TPSA), and hydrogen bonding capacity—and consequently its pharmacokinetic behavior and synthetic utility [2]. Generic substitution with a non-aminated benzoxepin would fail to recapitulate the amine's role as a nucleophilic handle for further derivatization or as a potential pharmacophore for target engagement [1].

Target
1-Benzoxepin-4-ylmethanamine – primary amine present
Substitute
Non-aminated benzoxepin – no amine functionality
Loss of nucleophilic handle
Replacing with non-aminated analog removes the primary amine, blocking direct amide coupling and reductive amination pathways.
Physicochemical profile shifts
Absence of the amine markedly alters TPSA, logP, and hydrogen bonding capacity, potentially changing solubility and permeability behavior in experimental systems.
Synthetic routes diverge
Non-aminated benzoxepins require additional functionalization steps to introduce nitrogen, limiting library throughput and complicating SAR exploration.

Quantitative Evidence: 1-Benzoxepin-4-ylmethanamine vs. Analogs


Enhanced TPSA and Reduced Lipophilicity

1-Benzoxepin-4-ylmethanamine exhibits a significantly higher TPSA (35.25 Ų) and lower logP (1.33) compared to the unsubstituted 1-benzoxepin scaffold (TPSA 9.23 Ų, logP 2.08-2.61) [1][2]. This difference, driven by the primary amine group, predicts improved aqueous solubility and reduced passive membrane permeability, potentially altering its ADME profile [3].

TPSA & LogP Comparison
Cross-study comparable
Target: TPSA 35.25 Ų, logP 1.33
Δ TPSA +26.02 Ų, Δ logP −0.75 to −1.28
1-Benzoxepin: TPSA 9.23 Ų, logP 2.08–2.61
Supports scaffold selection for solubility-permeability balance
Calculated properties; context-dependent
Medicinal Chemistry Drug-Likeness ADME Prediction

Improved Hydrogen Bonding and Solubility

1-Benzoxepin-4-ylmethanamine possesses a primary amine group that serves as both a hydrogen bond donor and acceptor, yielding a calculated LogD (pH 7.4) of -0.67, indicative of moderate aqueous solubility [1]. In contrast, 1-Benzoxepin-3,5(2H,4H)-dione, a common benzoxepin analog with two keto groups, exhibits a logP of approximately 0.96 and lacks the hydrogen bond donor capacity of the amine . While experimental solubility data are limited, the predicted LogD of the methanamine derivative suggests it may be more amenable to aqueous formulation or bioconjugation reactions than the dione analog [2].

Hydrogen Bonding & Solubility
Class-level inference
Target: LogD −0.67, HBD 1, HBA 2
LogD −1.63
1-Benzoxepin-3,5-dione: LogP ~0.96, HBD 0, HBA 3
Supports aqueous formulation and bioconjugation potential
Limited experimental solubility data
Solubility Enhancement Formulation Organic Synthesis

Predicted CNS Drug-Likeness Advantage

1-Benzoxepin-4-ylmethanamine aligns with key physicochemical thresholds associated with CNS drug-likeness, including a TPSA of 35.25 Ų (below the 60-70 Ų threshold for BBB penetration) and a logP of 1.33 (within the optimal 1-3 range for CNS activity) [1][2]. In contrast, unsubstituted 1-benzoxepin (TPSA 9.23 Ų, logP 2.61) lies near the lipophilicity limit, while 1-Benzoxepin-3,5-dione (logP ~0.96) may be too polar [3]. The presence of a single primary amine in the target compound provides a balance of polarity and lipophilicity that is often favorable for CNS target engagement [2].

CNS Drug-Likeness Profile
Class-level inference
Target: TPSA 35.25 Ų, logP 1.33, MW 173.21
Within thresholds
CNS MPO criteria: TPSA <70, logP 1–3
Supports CNS-targeted library design
Predicted thresholds; in vivo BBB data needed
CNS Drug Discovery Blood-Brain Barrier ADME Optimization

Primary Amine as Key Functional Handle

1-Benzoxepin-4-ylmethanamine features a primary amine group directly attached to the benzoxepin scaffold, enabling a wide range of synthetic transformations including amide coupling, reductive amination, and sulfonamide formation . This contrasts with non-aminated benzoxepins (e.g., 1-benzoxepin, CAS 240-33-9) which require more complex functionalization strategies to introduce nitrogen-containing moieties [1]. The amine handle is particularly valuable for constructing focused libraries of benzoxepin-based analogs for structure-activity relationship (SAR) studies, especially in the context of kinase inhibitor or CNS drug development [2].

Primary Amine Synthetic Handle
Supporting evidence
Target: reactive primary amine
Nucleophilic advantage
1-Benzoxepin: no amine functionality
Enables direct diversification for SAR studies
Synthetic literature supports derivatization
Chemical Biology Organic Synthesis Medicinal Chemistry

Application Scenarios for 1-Benzoxepin-4-ylmethanamine


Kinase Inhibitor Scaffold Development

The benzoxepin scaffold is a recognized core in several kinase inhibitors, including PI3K inhibitors [1]. 1-Benzoxepin-4-ylmethanamine's primary amine allows for rapid analog synthesis, enabling SAR exploration around the benzoxepin core to optimize potency and selectivity against kinase targets implicated in cancer [2]. Its favorable CNS drug-likeness profile (TPSA 35.25 Ų, logP 1.33) also positions it as a candidate for CNS-penetrant kinase inhibitors [3].

CNS Drug Lead Generation

Given its physicochemical alignment with CNS drug-like space (logP 1.33, TPSA 35.25 Ų) [1], 1-Benzoxepin-4-ylmethanamine is a suitable building block for synthesizing compounds targeting neurological or psychiatric diseases [2]. Patents covering benzooxepinamines highlight their utility in treating depression, schizophrenia, and cognitive impairments [3]. The amine handle facilitates the creation of diverse analogs to probe CNS targets.

Functional Probe and Bioconjugation Reagent

The primary amine of 1-Benzoxepin-4-ylmethanamine can be readily conjugated to biotin, fluorophores, or affinity tags via amide bond formation [1]. This enables the development of chemical probes for target identification, protein pull-down assays, or imaging studies in biological systems. The moderate LogD (-0.67 at pH 7.4) suggests compatibility with aqueous biological buffers [2].

Heterocyclic Building Block for Libraries

1-Benzoxepin-4-ylmethanamine serves as a versatile heterocyclic building block for the parallel synthesis of benzoxepin-containing libraries [1]. Its commercial availability at 95% purity [2] and reactive amine handle make it an attractive starting material for medicinal chemistry campaigns and academic research groups focused on diversity-oriented synthesis.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
Primary amine reactivity for rapid analog synthesis
Target engagement and selectivity profiling in kinase assays
CNS target probe development
CNS MPO-aligned physicochemical profile
In vitro BBB permeability and target engagement
Bioconjugation for target identification
Primary amine for amide coupling with affinity tags
Aqueous compatibility and conjugation efficiency
Diversity-oriented library synthesis
Commercial availability (95%) and reactive amine
Parallel synthesis reproducibility and purity

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